![molecular formula C20H15FN4O3S B2617426 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1172364-78-1](/img/structure/B2617426.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on their structure. The molecular formula provides information about the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis process includes understanding the reaction mechanisms, the conditions required for the reactions, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the three-dimensional arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the products that are formed during these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, density, molar mass, and specific heat capacity. These properties can give insights into how the compound behaves under different conditions.科研应用
Antibacterial and Antituberculosis Agents
Research has demonstrated the synthesis and evaluation of compounds structurally related to "N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" for their potential antibacterial and antituberculosis properties. For instance, novel analogs incorporating the benzo[d]thiazole nucleus have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis, indicating their potential use as antibacterial agents (Palkar et al., 2017). Similarly, compounds designed to inhibit Mycobacterium tuberculosis GyrB, an enzyme essential for bacterial DNA replication, highlighted the role of benzo[d]thiazole derivatives in the development of new antituberculosis drugs (Jeankumar et al., 2013).
Antiviral and Anticancer Applications
Research into the synthesis of novel compounds with benzo[d]thiazole and pyrazole moieties has also explored their antiviral and anticancer potentials. A study on benzamide-based 5-aminopyrazoles and their fused heterocycles reported significant antiviral activities against the influenza A virus (H5N1), suggesting their use in the development of antiviral drugs (Hebishy et al., 2020). Another area of research focused on the synthesis of novel pyrazole derivatives, demonstrating their tumor cell growth inhibitory activity, which underscores the potential of such compounds in cancer therapy (Cui et al., 2019).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing the compound.
未来方向
Future directions could involve potential applications of the compound, further studies needed to understand its properties, or modifications that could be made to improve its efficacy (if it’s a drug) or to alter its properties.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a novel or less-known compound, some of this information may not be available. It’s always important to refer to the latest research and safety data when studying a new compound.
性质
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O3S/c21-14-3-4-15-18(11-14)29-20(23-15)25(9-8-24-7-1-6-22-24)19(26)13-2-5-16-17(10-13)28-12-27-16/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORTVVPIUQMEII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)N(CCN3C=CC=N3)C4=NC5=C(S4)C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

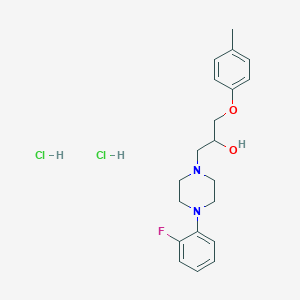
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
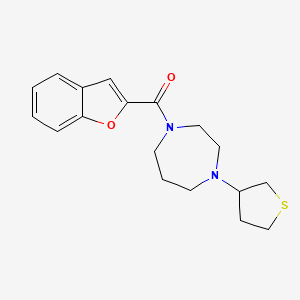
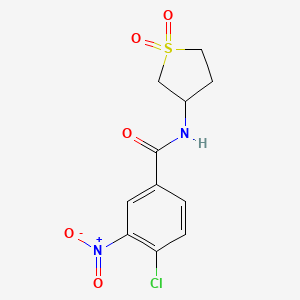
![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
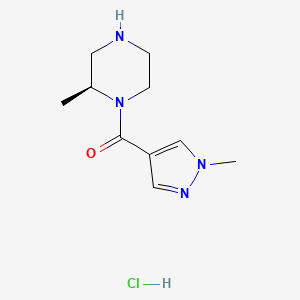
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
![3-[4-(Trifluoromethyl)phenyl] thiomorpholine](/img/structure/B2617355.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
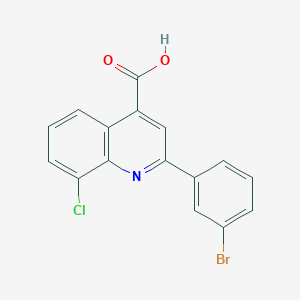
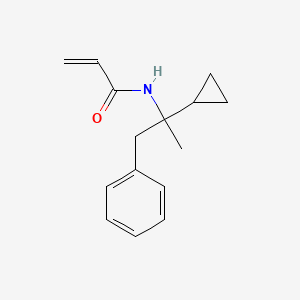
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2617365.png)
